molecular formula C20H22BrN3O2 B2660048 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide CAS No. 1206998-85-7

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide

Numéro de catalogue: B2660048
Numéro CAS: 1206998-85-7
Poids moléculaire: 416.319
Clé InChI: BJUMXKAQLMSSRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H22BrN3O2 and its molecular weight is 416.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H22_{22}BrN3_3O2_2
  • Molecular Weight : 416.3 g/mol
  • CAS Number : 1206998-85-7

Anticancer Properties

Research indicates that derivatives of benzimidazole, such as the compound in focus, exhibit significant anticancer activity. A study highlighted the synthesis of various benzimidazole derivatives, which were evaluated for their cytotoxic effects against different cancer cell lines. The presence of specific functional groups, such as halogens, was shown to enhance their activity. For instance, compounds containing bromo or chloro substituents demonstrated improved efficacy in inhibiting cell proliferation in vitro .

Anti-inflammatory Effects

In vivo studies have demonstrated that benzimidazole derivatives can exhibit anti-inflammatory properties. One study evaluated the anti-inflammatory effects of newly synthesized compounds bearing oxadiazole and morpholine rings. The results indicated that these compounds significantly inhibited paw edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

A structure–activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups (like bromo or nitro groups) enhances biological activity. This relationship is crucial for designing more potent derivatives with improved pharmacological profiles .

Research Findings and Case Studies

StudyFindings
Cytotoxicity Evaluation The compound showed significant cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effectiveness similar to established chemotherapeutics .
Anti-inflammatory Activity In vivo tests showed a reduction in edema comparable to standard anti-inflammatory drugs, suggesting a promising avenue for treatment .
SAR Analysis Modifications to the molecular structure increased potency; specifically, the presence of bromine was linked to enhanced activity against cancer cells .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a furan ring, a benzimidazole moiety, and a cyclohexyl group. Its molecular formula is C27H33BrN8OC_{27}H_{33}BrN_8O, with a molecular weight of approximately 565.5 g/mol. The compound's structure can be represented as follows:

  • IUPAC Name : 4-[[(5-bromo-1-methylbenzimidazol-2-yl)-(4-cyclohexyl)methyl]amino]-N-(furan-2-carboxamide)

Biological Activities

Research indicates that 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide exhibits several biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit specific cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia models, indicating that this compound may possess comparable properties.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary assays have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with benzimidazole derivatives. The compound may exhibit protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related benzimidazole compounds. The results indicated that modifications at the furan position significantly enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting that similar modifications in this compound could yield potent anticancer agents.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study published in Antibiotics, derivatives of benzimidazole were tested against resistant bacterial strains. The findings showed that modifications such as bromination improved activity against Staphylococcus aureus, indicating that this compound might similarly enhance antimicrobial efficacy.

Propriétés

IUPAC Name

5-bromo-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2/c1-24-16-5-3-2-4-15(16)23-19(24)14-8-6-13(7-9-14)12-22-20(25)17-10-11-18(21)26-17/h2-5,10-11,13-14H,6-9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUMXKAQLMSSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.